molecular formula C10H13BrO2S B8698748 1-(Bromomethyl)-4-(propane-2-sulfonyl)benzene

1-(Bromomethyl)-4-(propane-2-sulfonyl)benzene

Cat. No. B8698748
M. Wt: 277.18 g/mol
InChI Key: KLIADIYQTGCHJS-UHFFFAOYSA-N
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Patent
US08455645B2

Procedure details

The titled compound is prepared analogously to 4-bromomethyl-2-fluoro-1-methanesulfonyl-benzene by replacing 3,4-difluorobenzaldehyde with 4-fluorobenzaldehyde and by replacing methane sulfinic acid sodium salt with 2-propane sulfinic acid sodium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]CC1C=CC(S(C)(=O)=O)=C(F)C=1.F[C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1.[Na+].[CH3:24][CH:25]([S:27]([O-:29])=[O:28])[CH3:26]>>[Br:1][CH2:19][C:18]1[CH:21]=[CH:22][C:15]([S:27]([CH:25]([CH3:26])[CH3:24])(=[O:29])=[O:28])=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)S(=O)(=O)C)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].CC(C)S(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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